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Compound Name: (R)-CR8 trihydrochloride

Cat. No.: B15543694 Get Quote

A Guide for Researchers in Drug Development
This guide provides a comprehensive meta-analysis of (R)-CR8 trihydrochloride, a potent

second-generation cyclin-dependent kinase (CDK) inhibitor. Its performance is critically

evaluated against its parent compound, Roscovitine (also known as Seliciclib), with supporting

experimental data for researchers, scientists, and drug development professionals.

Introduction
(R)-CR8 trihydrochloride is a purine analog developed as a more potent successor to

Roscovitine.[1] Both compounds are notable for their inhibitory action on CDKs, which are

crucial regulators of the cell cycle and transcription.[2][3] Dysregulation of CDK activity is a

hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[4][5]

[6] This guide synthesizes data from multiple studies to compare the efficacy, mechanism of

action, and experimental protocols of (R)-CR8 trihydrochloride and Roscovitine.

Quantitative Data Comparison
The following tables summarize the quantitative data comparing the in vitro efficacy of (R)-CR8
trihydrochloride and Roscovitine.

Table 1: Comparative Inhibitory Activity (IC50, µM)
This table presents the half-maximal inhibitory concentrations (IC50) of both compounds

against various cyclin-dependent kinases. Lower values indicate greater potency.
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Target Kinase
(R)-CR8
Trihydrochloride
(µM)

Roscovitine
(Seliciclib) (µM)

Fold Increase in
Potency
(Roscovitine/CR8)

CDK1/cyclin B 0.09 0.65 ~7.2

CDK2/cyclin A 0.072 0.7 ~9.7

CDK2/cyclin E 0.041 0.7 ~17.1

CDK5/p25 0.11 0.16 ~1.5

CDK7/cyclin H 1.1 >1 -

CDK9/cyclin T 0.18 0.23 ~1.3

CK1δ/ε 0.4 - -

Data sourced from multiple studies.[7][8]

Table 2: Comparative Efficacy in Inducing Apoptosis
This table compares the potency of the two compounds in inducing various markers of

apoptosis in the human neuroblastoma SH-SY5Y cell line.[9]

Apoptotic Parameter
Fold Increase in Potency of (R)-CR8 over
Roscovitine

MTS Reduction 40-fold

Lactate Dehydrogenase (LDH) Release 35-fold

Caspase Activation 68-fold

Poly-(ADP-ribose)polymerase (PARP) Cleavage 50-fold

The average IC50 values for inducing apoptotic cell death in neuroblastoma cells were

approximately 0.4 µM for CR8 and 24.2 µM for Roscovitine.[3]

Mechanism of Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/r-cr8.html
https://www.selleckchem.com/products/Roscovitine.html
https://pubmed.ncbi.nlm.nih.gov/18574471/
https://pubmed.ncbi.nlm.nih.gov/21779453/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Both (R)-CR8 trihydrochloride and Roscovitine function as ATP-competitive inhibitors of

CDKs.[10][11] By binding to the ATP pocket of these kinases, they prevent the phosphorylation

of downstream substrates, leading to cell cycle arrest and apoptosis.[4] However, (R)-CR8

possesses a dual mechanism of action that distinguishes it from its predecessor.

Standard CDK Inhibition Signaling Pathway
The primary mechanism for both compounds involves the inhibition of CDKs that regulate the

cell cycle (like CDK1 and CDK2) and transcription (like CDK7 and CDK9). Inhibition of these

kinases disrupts the normal progression of the cell cycle and can lead to the downregulation of

anti-apoptotic proteins like Mcl-1.[3][10]
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Caption: CDK Inhibition Pathway of (R)-CR8 and Roscovitine.

(R)-CR8 Trihydrochloride's "Molecular Glue" Mechanism
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Uniquely, (R)-CR8 acts as a "molecular glue."[12][13] Its solvent-exposed pyridyl moiety

facilitates the formation of a ternary complex between CDK12-cyclin K and the DDB1, an

adaptor protein for the CUL4 ubiquitin ligase complex.[12][14][15] This induced proximity leads

to the ubiquitination and subsequent proteasomal degradation of cyclin K, a mechanism not

observed with Roscovitine.[12][13]

Molecular Glue Action

Ubiquitination and Degradation

(R)-CR8

CDK12/Cyclin K Complex

Binds to

CDK12/Cyclin K - (R)-CR8 - DDB1
Ternary Complex

Proteasome

Targeted to

DDB1 (E3 Ligase Adaptor) CUL4 E3 Ubiquitin Ligase Complex

Part ofRecruits

Ubiquitinates Cyclin KUbiquitin

Degraded Cyclin K

Degrades

Click to download full resolution via product page

Caption: "Molecular Glue" Mechanism of (R)-CR8 Trihydrochloride.
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The following are generalized methodologies for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of the inhibitors against specific CDKs.

Methodology:

Recombinant human CDK/cyclin complexes are incubated with the test compound ((R)-

CR8 or Roscovitine) at varying concentrations in a kinase assay buffer.

A substrate peptide and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the

kinase reaction.

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is stopped, and the phosphorylated substrate is captured and quantified

using a suitable method (e.g., scintillation counting or fluorescence-based detection).

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of the compounds on cancer cell

lines (e.g., SH-SY5Y).

Methodology:

Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.

Treatment: Cells are treated with various concentrations of (R)-CR8 or Roscovitine (or

DMSO as a vehicle control) for a specified duration (e.g., 24 or 48 hours).[7]

MTS Assay (Cell Viability): MTS reagent is added to the wells. Viable cells with active

metabolism convert the MTS tetrazolium compound into a colored formazan product,

which is measured by absorbance at a specific wavelength (e.g., 490 nm).
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LDH Release Assay (Cytotoxicity): The amount of lactate dehydrogenase released from

damaged cells into the culture medium is quantified using a colorimetric assay.

Caspase Activity Assay: A luminogenic or fluorogenic substrate for caspases (e.g.,

caspase-3/7) is added to the cells. The signal generated upon substrate cleavage is

proportional to caspase activity.

Western Blot for PARP Cleavage: Cell lysates are prepared, and proteins are separated

by SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies

specific for full-length and cleaved PARP. The presence of cleaved PARP is an indicator of

apoptosis.
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Caption: Workflow for In Vitro Cell Viability and Apoptosis Assays.

In Vivo Neuroprotection Study in a Traumatic Brain
Injury (TBI) Model

Objective: To evaluate the neuroprotective effects of (R)-CR8 in an animal model of TBI.

Methodology:
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Animal Model: A TBI model, such as lateral fluid percussion injury, is induced in rodents

(e.g., rats or mice).[16][17]

Treatment: A delayed systemic administration of (R)-CR8 (e.g., 5 mg/kg, intraperitoneally)

or a vehicle control is given at a clinically relevant time point post-injury (e.g., 3 hours).[17]

Behavioral Assessments: Sensorimotor and cognitive functions are evaluated at various

time points post-injury using tests like the beam walk test for motor coordination and the

Morris water maze for spatial learning and memory.[1][16]

Histological Analysis: At the end of the study period (e.g., 28 days), animals are

euthanized, and brain tissue is collected.[7] Brain sections are stained (e.g., with Cresyl

violet) to assess lesion volume and neuronal loss in specific brain regions like the cortex

and hippocampus.[17]

Conclusion
The meta-analysis of available data demonstrates that (R)-CR8 trihydrochloride is a

significantly more potent CDK inhibitor than its parent compound, Roscovitine. It exhibits

superior efficacy in inducing apoptosis across a range of cancer cell lines, which is likely

attributable to both its enhanced kinase inhibition and its unique "molecular glue" mechanism

that leads to the degradation of cyclin K.[1][12][13] The in vivo data further supports its potential

as a neuroprotective agent.[16][17] For researchers in oncology and neuropharmacology, (R)-
CR8 trihydrochloride represents a promising lead compound for further investigation and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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